3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylaniline and 4-methylbenzoic acid.
Sulfonylation: 4-butylaniline undergoes sulfonylation with chlorosulfonic acid to form 4-butylphenylsulfonyl chloride.
Coupling Reaction: The 4-butylphenylsulfonyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine to form the target compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid involves the inhibition of phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these cellular processes, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid can be compared with other PI3K inhibitors such as:
Wortmannin: A natural product that inhibits PI3K but has poor stability and high toxicity.
LY294002: A synthetic PI3K inhibitor with better stability but lower potency compared to this compound.
Idelalisib: A selective PI3K delta inhibitor used in the treatment of certain cancers.
The uniqueness of this compound lies in its balance of potency, stability, and specificity for PI3K inhibition, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFZLTRBQGTWRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.